molecular formula C9H11BrN2O2 B2730337 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine CAS No. 1340125-32-7

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine

Cat. No. B2730337
CAS RN: 1340125-32-7
M. Wt: 259.103
InChI Key: JVJOQSNQZAOWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine, also known by its chemical name N-bromo-4-hydroxy-2-pyranyloxy-pyrimidine, is an organic compound belonging to the class of pyrimidines. It is a heterocyclic compound containing a nitrogen atom, a bromine atom, and a pyran ring. Due to its unique structure, it has a wide range of applications in the field of science and technology, including synthesis, medicinal chemistry, and pharmacology. It is also a key intermediate in the synthesis of other pyrimidine derivatives.

Scientific Research Applications

Synthesis of Nucleosides and Antiviral Agents

The synthesis of pseudouridine and 5-β-D-ribofuranosyluridine demonstrates the utility of pyrimidine derivatives in creating nucleoside analogs. These compounds are crucial in studying RNA function and potentially developing therapeutic agents (Brown, Burdon, & Slatcher, 1968). Furthermore, the design and synthesis of pyrazolo[3,4-d]pyrimidines have shown in vivo activity on Bcr-Abl T315I mutant, highlighting their potential in targeted cancer therapies (Radi et al., 2013).

Development of Antimicrobial and Anticancer Agents

Compounds like 4,5-dihydropyrazolines carrying pyrimidine moiety have been synthesized and tested for their antioxidant, anti-inflammatory, and analgesic activities. Some compounds exhibited potent biological activities, suggesting their applicability in developing new pharmacological agents (Adhikari et al., 2012). Additionally, novel pyranochromene-containing tetrazoles fused with pyrimidines have shown promising antimicrobial activities, indicating their potential as antimicrobial agents (Kanakaraju et al., 2013).

properties

IUPAC Name

5-bromo-2-(oxan-4-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-11-9(12-6-7)14-8-1-3-13-4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJOQSNQZAOWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrahydro-2H-pyran-4-ol (200 mg) was mixed with THF (5 ml), and sodium hydride (55% suspended in oil) (120 mg) was added thereto, followed by stirring at room temperature for 5 minutes. 5-Bromo-2-chloropyrimidine (460 mg) was added to the reaction mixture, followed by stirring at room temperature. Water and EtOAc were added to the reaction mixture, and the organic layer was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/EtOAc) to obtain 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine (361 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
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Quantity
5 mL
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reactant
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120 mg
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reactant
Reaction Step One
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460 mg
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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